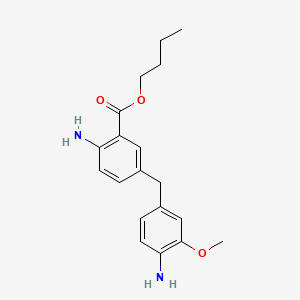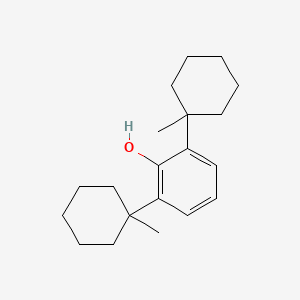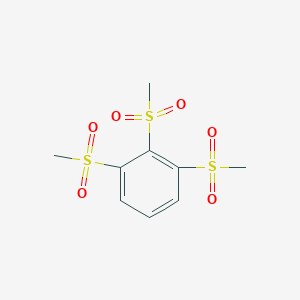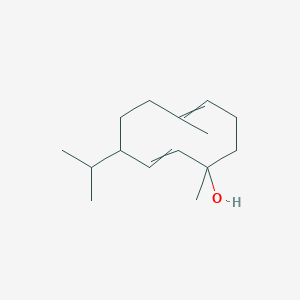![molecular formula C8H8O B14469428 7-Methylidenebicyclo[3.2.0]hept-2-en-6-one CAS No. 66977-61-5](/img/structure/B14469428.png)
7-Methylidenebicyclo[3.2.0]hept-2-en-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methylidenebicyclo[320]hept-2-en-6-one is a bicyclic organic compound with the molecular formula C8H10O It is characterized by a unique structure that includes a bicyclo[320]heptane ring system with a methylidene group at the 7-position and a ketone functional group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylidenebicyclo[3.2.0]hept-2-en-6-one can be achieved through several methods. One common approach involves the reduction of bicyclo[3.2.0]hept-2-en-6-one using dehydrogenase enzymes and specific fungi, such as Mortierella ramanniana . Another method includes the chemoenzymatic large-scale preparation of homochiral bicyclo[3.2.0]hept-2-en-6-one using Pseudomonas fluorescens lipase .
Industrial Production Methods
For industrial-scale production, the classical method via diastereomers is preferred. This involves the enantioselective reduction of racemic bicyclo[3.2.0]hept-2-en-6-one using microorganisms or isolated dehydrogenases . The process is optimized to achieve high enantiomeric excess and yield.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methylidenebicyclo[3.2.0]hept-2-en-6-one undergoes various chemical reactions, including:
Oxidation: Microbial oxidation using Acinetobacter NCIMB 9871.
Reduction: Enantioselective microbial asymmetric reduction using specific fungi.
Substitution: Reactions involving the substitution of functional groups on the bicyclic ring system.
Common Reagents and Conditions
Oxidation: Acinetobacter NCIMB 9871 is used as a microbial oxidizing agent.
Reduction: Dehydrogenase enzymes and fungi such as Mortierella ramanniana are employed.
Substitution: Various reagents can be used depending on the desired substitution reaction.
Major Products
Oxidation: Substituted oxabicyclooctanones.
Reduction: Optically active alcohols and ketones.
Wissenschaftliche Forschungsanwendungen
7-Methylidenebicyclo[3.2.0]hept-2-en-6-one has several scientific research applications:
Chemistry: It is used to study enantioselective Baeyer-Villiger oxidation and the synthesis of chalcone derivatives.
Medicine: Research on its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the synthesis of various organic compounds and materials.
Wirkmechanismus
The mechanism of action of 7-Methylidenebicyclo[3.2.0]hept-2-en-6-one involves its interaction with specific enzymes and microbial systems. For example, in reduction reactions, dehydrogenase enzymes catalyze the conversion of the ketone group to an alcohol, resulting in optically active products . The compound’s unique structure allows it to participate in various biochemical pathways, making it a valuable tool in enzymatic studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,7-Dimethylbicyclo[3.2.0]hept-2-en-6-one: Similar structure with two methyl groups at the 7-position.
Bicyclo[3.2.0]hept-2-en-6-one: Lacks the methylidene group at the 7-position.
Uniqueness
7-Methylidenebicyclo[3.2.0]hept-2-en-6-one is unique due to the presence of the methylidene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for studying specific chemical reactions and developing new synthetic methodologies.
Eigenschaften
CAS-Nummer |
66977-61-5 |
|---|---|
Molekularformel |
C8H8O |
Molekulargewicht |
120.15 g/mol |
IUPAC-Name |
7-methylidenebicyclo[3.2.0]hept-2-en-6-one |
InChI |
InChI=1S/C8H8O/c1-5-6-3-2-4-7(6)8(5)9/h2-3,6-7H,1,4H2 |
InChI-Schlüssel |
JKCARLKXBHMKFY-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1C2C=CCC2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(2-Cyanoethyl)(phenyl)phosphoryl]benzonitrile](/img/structure/B14469360.png)
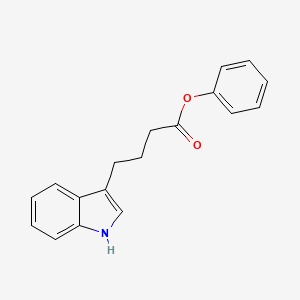
![[1,1'-Biphenyl]-4-ol, 4'-(dodecyloxy)-](/img/structure/B14469369.png)
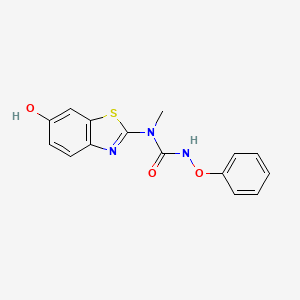
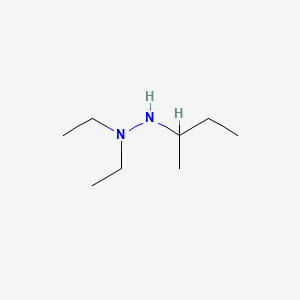
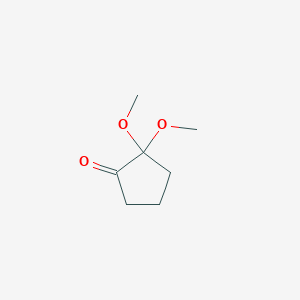
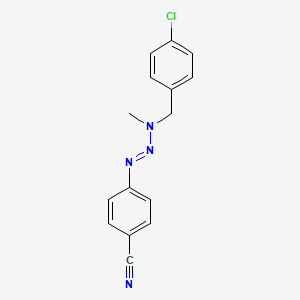
![4-[2-[5-(benzenesulfonyl)-1-ethyl-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-methyl-3-phenyl-1,2-oxazol-5-one;4-methylbenzenesulfonate](/img/structure/B14469409.png)
